molecular formula C14H12O B118820 2,3-Dihydrophenanthren-4(1H)-one CAS No. 778-48-3

2,3-Dihydrophenanthren-4(1H)-one

Cat. No.: B118820
CAS No.: 778-48-3
M. Wt: 196.24 g/mol
InChI Key: HQVRULPLURPAJY-UHFFFAOYSA-N
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Description

2,3-Dihydrophenanthren-4(1H)-one is an organic compound belonging to the class of phenanthrenes It is characterized by a three-ring structure with a ketone functional group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydrophenanthren-4(1H)-one can be synthesized through the photocyclization of 3-styrylcyclohex-2-enones. The process involves the irradiation of 3-styrylcyclohex-2-enones in dichloromethane solution with ultraviolet light using Pyrex glass vessels . The reaction conditions typically include the use of palladium acetate and potassium carbonate as catalysts in dimethylformamide solvent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrophenanthren-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrene derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed

    Oxidation: Phenanthrene-4-one derivatives.

    Reduction: 2,3-Dihydro-4-hydroxyphenanthrene.

    Substitution: Halogenated phenanthrene derivatives.

Scientific Research Applications

2,3-Dihydrophenanthren-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of organic materials and dyes.

Mechanism of Action

The mechanism of action of 2,3-Dihydrophenanthren-4(1H)-one involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules. The pathways involved include the activation of specific enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: A parent compound with a similar three-ring structure but without the ketone group.

    2,3-Dihydroquinazolin-4(1H)-one: A compound with a similar dihydro structure but different functional groups.

    Quinazoline-2,4(1H,3H)-dione: Another related compound with a fused heterocyclic structure.

Properties

IUPAC Name

2,3-dihydro-1H-phenanthren-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-2,4,6,8-9H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVRULPLURPAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286615
Record name 2,3-Dihydro-1H-phenanthren-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778-48-3
Record name 778-48-3
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Record name 778-48-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydro-1H-phenanthren-4-one
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Record name 778-48-3
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Synthesis routes and methods

Procedure details

To 300 ml of methane-sulfonic acid contained in a 1 liter, 3-neck flask equipped with thermometer, drying tube and magnetic stirring bar was added 82.0 g (0.38 mole) of γ-(2-naphthyl)butyric acid as prepared above and the reaction mixture was heated at 90°-95° C. for one hour with vigorous stirring. The yellow reaction mixture was cooled, poured on crushed ice and extracted with two 350 ml portions of ethyl acetate. The combined organic portions were washed with 5% aqueous sodium hydroxide, water, dried over anhydrous sodium sulfate and then treated with some silica gel powder and Norit A charcoal before filtering. Upon removing the solvent an off-white solid was obtained. Recrystallization from 375 ml of hexane containing 7-10 ml of chloroform gave an oil that solidified to yield 55.0 g (73.3% by weight) of 1,2,3,4-tetrahydro-4-phenanthrone as an off-white solid. M.P. 64°-66° C.; λmax 312 nm (7,510) ethanol; T.L.C. CH2Cl2. Rf =.7.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the synthetic routes used to produce 2,3-dihydrophenanthren-4(1H)-one derivatives?

A1: One method involves the transformation of reactive isochromenylium intermediates into stable isochromenylium tetrafluoroborates (ICTBs). These ICTBs can then undergo metal-free cascade reactions with olefins to yield various polycyclic frameworks, including this compound derivatives [, ]. Another approach utilizes a one-pot metal-free intramolecular cascade annulation of prefunctionalized o-alkynylbenzaldehydes [, ].

Q2: Has this compound been isolated from natural sources?

A2: Yes, a hydroxylated and methoxylated derivative, (1R,2R)-1-hydroxy-2-methoxy-6,9-dimethyl-2,3-dihydrophenanthren-4(1H)-one, also known as heliophenanthrone, has been isolated from the aerial parts of the plant Heliotropium ovalifolium [].

Q3: Can this compound derivatives be used to study protein interactions?

A4: Yes, 7-(dimethylamino)-2,3-dihydrophenanthren-4(1H)-one has been used as a fluorescent probe to study the unfolding of human serum albumin (HSA) by sodium dodecyl sulfate (SDS) [, ]. This derivative binds to domain IIIA of HSA and provides information about the polarity and hydrogen-bond donating ability of its local environment within the protein.

Q4: What stereochemical outcomes are observed in the synthesis of αβ-unsaturated esters from ethoxyethynyl carbinol derivatives of this compound?

A5: Treating ethoxyethynyl carbinol derivatives of this compound with carbon dioxide in ethanol leads to their rearrangement into the corresponding αβ-unsaturated esters, with a preference for the formation of the cis isomer [].

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